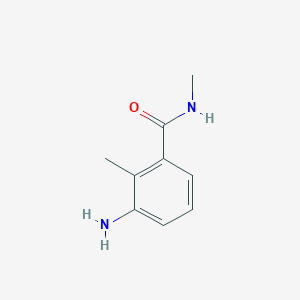

3-amino-N,2-dimethylbenzamide

Descripción general

Descripción

3-Amino-N,2-dimethylbenzamide is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided data does not directly discuss 3-amino-N,2-dimethylbenzamide, it does include information on closely related compounds that can offer insights into the behavior and characteristics of similar molecular structures.

Synthesis Analysis

The synthesis of related compounds such as 2-amino-5-cyano-N,3-dimethylbenzamide has been improved by using thionyl chloride instead of phosgene and its derivatives, resulting in good yields. Factors such as the choice of amine (methylamine), reaction temperature, solvent, and different pyridine derivatives have been investigated to optimize the reaction conditions . Similarly, 2-amino-5-chloro-N,3-dimethylbenzamide was synthesized from 7-methylisatin with an overall yield of 62% and a high purity of 99.6%, with optimized process conditions including reaction temperature and reagents ratio for chlorination and oxidation steps .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-amino-N,2-dimethylbenzamide has been characterized using various spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS. For instance, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized and its structure was confirmed by X-ray analysis, highlighting the importance of the N,O-bidentate directing group for potential metal-catalyzed C–H bond functionalization reactions .

Chemical Reactions Analysis

The reactivity of related compounds has been explored in different contexts. For example, 3-aminobenzamide has been shown to act as an inhibitor of poly (ADP-ribose) synthetase, which plays a role in DNA repair mechanisms. This inhibition has been linked to potent anti-inflammatory effects in a model of acute local inflammation . Additionally, 3-aminobenzamide increased baseline sister-chromatid exchange frequencies and acted synergistically with the alkylating agent methyl methanesulfonate to induce exchanges in certain cell types, suggesting its role in DNA damage and repair processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-N,2-dimethylbenzamide can be inferred from the behavior of similar compounds. For instance, the solubility of peptide derivatives in different solvents at elevated temperatures has been studied, which is relevant for peptide couplings in cases where poor solubility of amino components prevents condensation at low temperatures . The stability of these compounds at various temperatures and their ability to undergo specific reactions, such as aminolysis, are crucial for their practical applications in synthesis and medicinal chemistry.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Intermediates

Synthesis of Chemical Compounds : 3-amino-N,2-dimethylbenzamide is synthesized as an intermediate in various chemical compounds. For example, it has been used in the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide from 7-methylisatin, showing a high purity yield (Zhang Zho, 2014). Another study reports its use in improving the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide (Lin Xue, 2013).

Characterization and Synthesis of Complex Compounds : Research also includes the synthesis and characterization of compounds like Chloranthraniliprole, where 3-amino-N,2-dimethylbenzamide acts as an intermediate (Zheng Jian-hong, 2012).

Material Science and Imaging

Serotonin Transporter Imaging Agent : One study involves the synthesis of N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a serotonin transporter imaging agent, using an intermediate that includes 3-amino-N,2-dimethylbenzamide (G. G. Shiue, P. Fang, C. Shiue, 2003).

Pathway Analysis in Neural Stem Cells : A proteomic analysis identified targets and pathways of a 2-Aminobenzamide HDAC Inhibitor in Friedreich’s Ataxia patient iPSC-derived Neural Stem Cells, suggesting broader implications in neurodegenerative diseases research (B. Shan, Chunping Xu, Yaoyang Zhang, Tao Xu, J. Gottesfeld, J. Yates, 2014).

Conformational and Structural Studies

- Conformational Analysis : Studies also include the conformational analysis of substituted benzamides, providing insights into molecular interactions and structure (H. Karlsen, P. Kolsaker, C. Romming, E. Uggerud, 2002).

Medicinal Chemistry and Drug Synthesis

- Anticholinesterase Drug : 3-amino-N,2-dimethylbenzamide has been explored in the context of anticholinesterase drugs, indicating its potential medicinal applications (V. B. Prozorovskii, L. V. Pavlova, P. A. Panov, V. Chepurnov, G. A. Sofronov, Yu. Yu. Bonitenko, L. S. Shpilenya, V. Vinogradov, R. G. Glushkov, 2004).

Safety and Hazards

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 3-amino-N,2-dimethylbenzamide are currently unknown

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is predicted to be around 1.53 (iLOGP), indicating moderate lipophilicity, which could impact its bioavailability .

Propiedades

IUPAC Name |

3-amino-N,2-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWSXRKRUNIISS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588230 | |

| Record name | 3-Amino-N,2-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N,2-dimethylbenzamide | |

CAS RN |

926254-13-9 | |

| Record name | 3-Amino-N,2-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N,2-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone](/img/structure/B1284458.png)

![3-Bromo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1284462.png)

![2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1284467.png)

![3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B1284469.png)

![(Z)-N-[6-amino-1-(pyridin-3-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B1284470.png)

![2-(2H-1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1284473.png)

![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1284474.png)

![3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1284477.png)

![2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine](/img/structure/B1284484.png)